Biochemical Binding Affinity: FT-1101 Shows Tighter and More Equipotent BET Bromodomain Engagement Than (+)-JQ1 and I-BET762
FT-1101 displays equipotent inhibition across all four BET family bromodomains (BRD2, BRD3, BRD4, BRDT) with Kd ≤ 20 nM . In contrast, (+)-JQ1 binds BRD4 bromodomain 1 with Kd ~50 nM and bromodomain 2 with Kd ~90 nM—a 2.5- to 4.5-fold weaker affinity and with intra-family heterogeneity . I-BET762 (GSK525762) binds BET tandem bromodomains with Kd of 50.5–61.3 nM—approximately 2.5- to 3-fold weaker than FT-1101 . OTX-015 inhibits BRD2/3/4 with EC50 values of 10–19 nM in cell-free assays but shows higher IC50 values of 92–112 nM in biochemical displacement assays . CPI-0610 inhibits BRD4-BD1 with an IC50 of 39 nM .
| Evidence Dimension | Bromodomain binding affinity (Kd or biochemical IC50) |
|---|---|
| Target Compound Data | FT-1101: Kd ≤ 20 nM (equipotent across BRD2, BRD3, BRD4, BRDT both bromodomains) |
| Comparator Or Baseline | (+)-JQ1: Kd ~50 nM (BRD4 BD1), ~90 nM (BRD4 BD2); I-BET762: Kd 50.5–61.3 nM (BET tandem bromodomains); OTX-015: EC50 10–19 nM, IC50 92–112 nM; CPI-0610: IC50 39 nM (BRD4-BD1) |
| Quantified Difference | FT-1101 Kd ≤ 20 nM vs JQ1 Kd 50–90 nM: 2.5- to 4.5-fold tighter binding; vs I-BET762 Kd 50.5–61.3 nM: 2.5- to 3-fold tighter binding; FT-1101 is equipotent across all four BET family members including BRDT, which OTX-015 does not address |
| Conditions | Biochemical binding assays using recombinant BET bromodomain proteins; FT-1101 measured against a known bromodomain ligand in competition binding format |
Why This Matters
Researchers selecting a BET inhibitor require potency-matched engagement of all four BET members to avoid confounding from differential BRD2/3/4/T pharmacology; FT-1101's equipotent Kd ≤ 20 nM provides a uniform pan-BET blockade that tighter-binding compounds like OTX-015 and CPI-0610 do not fully replicate, and that JQ1 and I-BET762 achieve only at higher concentrations.
- [1] Millan DS, Alvarez Morales MA, Barr KJ, et al. FT-1101: A Structurally Distinct Pan-BET Bromodomain Inhibitor with Activity in Preclinical Models of Hematologic Malignancies. Blood. 2015;126(23):1367. View Source
- [2] Bertin Bioreagent. I-BET762 (CAT N°: 10676). Product datasheet: Kd = 32.5–42.5 nM for BET proteins. View Source
